1-(3-Oxopropyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(3-Oxopropyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This compound features a cyclobutane ring with a nitrile group and a 3-oxopropyl substituent. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxopropyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxopropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as halides or alkyl groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation
Nucleophilic Substitution Reagents: Sodium azide, alkyl halides
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Primary amines
Substitution Products: Various substituted cyclobutane derivatives
Scientific Research Applications
1-(3-Oxopropyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Oxopropyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the 3-oxopropyl substituent can enhance the compound’s ability to undergo specific transformations, such as cycloaddition or ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
Cyclobutanecarbonitrile: A cyclobutane derivative with a nitrile group.
3-Oxocyclobutanecarboxylic acid: A cyclobutane derivative with both a ketone and a carboxylic acid functional group.
Uniqueness
1-(3-Oxopropyl)cyclobutane-1-carbonitrile is unique due to the presence of both a nitrile group and a 3-oxopropyl substituent on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various synthetic and research applications. The rigid cyclobutane ring structure also contributes to the compound’s stability and selectivity in chemical reactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-oxopropyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-7-8(3-1-4-8)5-2-6-10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZWWMLDVNUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCC=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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